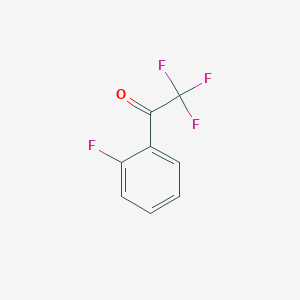

2,2,2,2'-Tetrafluoroacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSKOJZXIQFFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611347 | |

| Record name | 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124004-75-7 | |

| Record name | 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124004-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2,2,2,2 Tetrafluoroacetophenone and Its Analogues

Established Methodologies for Fluorinated Acetophenone Construction

The creation of the core structure of fluorinated acetophenones relies on robust carbon-carbon bond formation. Classical methods have been refined over the years to provide reliable access to these key intermediates.

Friedel-Crafts Acylation Approaches to Fluoroacetophenones

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and a primary method for producing fluoroacetophenones. google.comorganic-chemistry.org This electrophilic aromatic substitution involves the reaction of an aromatic compound, such as fluorobenzene, with an acylating agent in the presence of a Lewis acid catalyst. sigmaaldrich.commasterorganicchemistry.com

Commonly, an acyl chloride or anhydride serves as the acylating agent. organic-chemistry.org For the synthesis of 2,2,2,2'-tetrafluoroacetophenone, trifluoroacetic anhydride or trifluoroacetyl chloride would be reacted with fluorobenzene. The reaction is typically catalyzed by a stoichiometric amount of a strong Lewis acid, like aluminum chloride (AlCl₃). sigmaaldrich.comncert.nic.in The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. sigmaaldrich.comkhanacademy.org A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polysubstitution reactions. organic-chemistry.orgmasterorganicchemistry.com

Table 1: Key Components in Friedel-Crafts Acylation for Fluoroacetophenones

| Component | Role | Common Examples |

|---|---|---|

| Aromatic Substrate | Nucleophile | Fluorobenzene, Difluorobenzenes |

| Acylating Agent | Electrophile Precursor | Trifluoroacetyl chloride, Trifluoroacetic anhydride |

| Lewis Acid Catalyst | Activates Acylating Agent | Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃) |

While effective, traditional Friedel-Crafts acylation has limitations, including the need for strong, moisture-sensitive Lewis acids and the generation of stoichiometric waste. sigmaaldrich.com Modern variations aim to address these issues by using milder catalysts or alternative reaction conditions. organic-chemistry.org

Alternative C-C Bond Forming Reactions

Beyond Friedel-Crafts reactions, other C-C bond-forming strategies are employed to construct fluorinated acetophenones. sigmaaldrich.com These methods often involve organometallic reagents and offer alternative pathways that can be advantageous for substrates incompatible with strongly acidic Friedel-Crafts conditions. researchgate.netillinois.edu

One major class of reactions involves the use of Grignard reagents. For instance, a fluorophenylmagnesium halide can be reacted with a trifluoroacetylating agent to form the desired ketone. Conversely, a trifluoromethyl Grignard reagent, if accessible, could react with a fluorinated benzoyl halide. These reactions are fundamental in organic synthesis for their reliability in forming C-C bonds. illinois.edu

Another approach is the reaction of organolithium or organocuprate reagents with appropriate electrophiles. For example, fluorophenyllithium, generated from the corresponding bromo- or iodofluorobenzene, can react with trifluoroacetic anhydride or a related derivative. These methods provide powerful alternatives for constructing the carbon framework of complex molecules. sigmaaldrich.com

Novel Catalytic Approaches to this compound Synthesis

Recent advances in catalysis have provided milder and more efficient routes to fluorinated ketones, minimizing waste and expanding substrate scope. These methods often rely on transition metal or organocatalysts to achieve high selectivity and yield.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized C-C bond formation, offering highly selective and functional-group-tolerant methods. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Hiyama reactions, are powerful tools for this purpose. mdpi.com For the synthesis of this compound, a plausible route would involve the coupling of a fluorinated arylboronic acid (for Suzuki coupling) or an organotin compound (for Stille coupling) with a trifluoroacetyl electrophile under palladium catalysis.

These reactions proceed through a catalytic cycle typically involving oxidative addition, transmetalation, and reductive elimination. mdpi.com The development of specialized ligands has been crucial in optimizing catalyst activity and stability, allowing these reactions to proceed under mild conditions. liv.ac.uk Such catalytic approaches are particularly valuable for synthesizing highly functionalized or complex fluoroacetophenone analogues. rsc.orgrsc.org

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Electrophile | Catalyst System (Example) |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Acyl halide | Pd(PPh₃)₄ / Base |

| Stille Coupling | Organostannane | Acyl halide | PdCl₂(PPh₃)₂ |

| Hiyama Coupling | Organosilane | Acyl halide | Pd(OAc)₂ / Fluoride source |

Organocatalytic Transformations

Organocatalysis, which utilizes small, chiral organic molecules to catalyze reactions, has emerged as a powerful strategy in modern synthesis. researchgate.net While direct synthesis of this compound via organocatalysis is less common, related transformations highlight its potential. For example, fluorinated ketones like 2,2,2-trifluoroacetophenone (B138007) have themselves been used as organocatalysts for reactions such as the epoxidation of alkenes. nih.gov

The principles of organocatalysis, such as enamine and iminium ion activation, could be applied to construct fluorinated ketones. au.dk For instance, an organocatalyzed Michael addition of a nucleophile to a fluorinated α,β-unsaturated carbonyl compound could be a key step in a multi-step synthesis of a complex fluoroacetophenone derivative. ethz.ch This field is rapidly evolving, with new catalysts and reactions being developed that could provide novel, metal-free pathways to these important compounds. rsc.org

Asymmetric Synthesis of Chiral Derivatives of this compound

The introduction of chirality into fluorinated molecules is of paramount importance, as the stereochemistry of a drug candidate can dramatically influence its biological activity. nih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, and several strategies can be applied to derivatives of this compound.

One of the most powerful methods is asymmetric hydrogenation of the ketone functionality. Using a transition-metal catalyst (e.g., Rhodium or Ruthenium) complexed with a chiral ligand, the prochiral ketone can be reduced to a chiral alcohol with high enantioselectivity. nih.gov This approach is widely used for the synthesis of chiral alcohols, which are valuable intermediates.

Another strategy involves asymmetric addition of a nucleophile to the carbonyl group. For example, the enantioselective addition of an alkyl or aryl group from an organometallic reagent, mediated by a chiral ligand or catalyst, can generate a chiral tertiary alcohol.

Furthermore, chiral auxiliaries can be employed. By temporarily attaching a chiral group to the molecule, a subsequent reaction can be directed to occur stereoselectively. The auxiliary is then removed to reveal the chiral product. Organocatalytic methods are also increasingly used to set stereocenters, for example, in aldol or Mannich reactions involving fluorinated ketone derivatives, leading to the formation of chiral β-hydroxy or β-amino ketones. rsc.orgsigmaaldrich.com These advanced methods provide access to a wide array of enantioenriched fluorinated compounds for various applications.

Stereochemical Control in the Synthesis of this compound Precursors

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. For analogues of this compound, controlling the stereochemistry of precursors is critical for accessing specific, biologically active stereoisomers. The primary chiral precursor for these compounds is the corresponding chiral alcohol, (R)- or (S)-1-(2-fluorophenyl)-2,2,2-trifluoroethanol. Advanced synthetic strategies focus on establishing the stereocenter at the carbinol carbon with high fidelity. The two predominant approaches for achieving this are the asymmetric reduction of the prochiral ketone, this compound, and the enantioselective addition of a trifluoromethyl group to 2-fluorobenzaldehyde.

Asymmetric Reduction of Prochiral Fluorinated Ketones

One of the most direct methods for obtaining chiral 1-(2-fluorophenyl)-2,2,2-trifluoroethanol is the asymmetric reduction of its corresponding ketone. This transformation has been successfully achieved using both metal-based catalytic systems and biocatalytic methods, which offer high enantioselectivity and yield.

Catalytic Transfer Hydrogenation:

Chiral transition metal complexes, particularly those based on Ruthenium, have been effectively employed for the asymmetric transfer hydrogenation of trifluoroacetophenones. For instance, an electrochemically promoted asymmetric transfer hydrogenation of the closely related 2,2,2-trifluoroacetophenone using a chiral Ru complex has been reported to produce (R)-α-(Trifluoromethyl)benzyl alcohol with a 96% yield and 94% enantiomeric excess (ee). acs.org This method demonstrates the potential for achieving high stereocontrol under mild conditions at room temperature and normal pressure. acs.org Similarly, oxazaborolidine-based catalysts, often used in Corey-Bakshi-Shibata (CBS) reductions, have been optimized for the reduction of 2'-fluoroacetophenone, indicating their applicability to structurally similar fluorinated ketones. researchgate.net

Biocatalytic Reduction:

Biocatalysis presents a powerful and environmentally benign alternative for stereoselective ketone reductions. The use of whole-cell systems or isolated enzymes, such as alcohol dehydrogenases (ADHs), can provide exceptionally high enantioselectivity. Studies on the bioreduction of acetophenone and its halogenated derivatives (e.g., 4-fluoroacetophenone) using soil fungal isolates like Penicillium and Aspergillus species have shown significant conversion rates and high enantioselectivity. ijstr.org Notably, the presence of a halogen on the aromatic ring was found to facilitate the reduction. ijstr.org

Furthermore, specific ADHs have been identified for the highly selective reduction of various acetophenone derivatives. core.ac.ukresearchgate.net These enzymes, available as both (R)- and (S)-selective variants, allow for the targeted synthesis of either enantiomer of the desired chiral alcohol precursor with excellent enantiomeric excess, often exceeding 99%. core.ac.ukresearchgate.netnih.gov

| Method | Catalyst/Biocatalyst | Substrate Analogue | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Chiral Ru Complex | 2,2,2-Trifluoroacetophenone | 96% | 94% | acs.org |

| CBS Reduction | (S)-α,α-diphenyl-2-pyrrolidinemethanol / Borane | 2'-Fluoroacetophenone | Optimized System | High (implied) | researchgate.net |

| Whole-Cell Bioreduction | Penicillium rubens | 4-Fluoroacetophenone | >90% | >90% | ijstr.org |

| Enzymatic Reduction | (R)- and (S)-selective ADHs | Telluro-acetophenones | up to 95% | up to >99% | core.ac.ukresearchgate.net |

| Enzymatic Reduction | Alcohol Dehydrogenases | 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one | High | >99% | nih.gov |

Enantioselective Nucleophilic Trifluoromethylation

An alternative and equally potent strategy involves the construction of the C-CF3 bond and the chiral center in a single step. This is accomplished through the enantioselective nucleophilic addition of a trifluoromethyl group to an aldehyde, in this case, 2-fluorobenzaldehyde.

Photoredox Organocatalysis:

A groundbreaking approach merges photoredox catalysis with organocatalysis to achieve the enantioselective α-trifluoromethylation of aldehydes. organic-chemistry.orgnih.govprinceton.edu This dual catalytic system utilizes a chiral imidazolidinone catalyst to form an enamine intermediate with the aldehyde. organic-chemistry.orgnih.gov Concurrently, a photosensitizer (e.g., an Iridium complex) is activated by visible light and facilitates the generation of a trifluoromethyl radical from a suitable source like trifluoromethyl iodide. organic-chemistry.orgnih.govprinceton.edu This radical then adds to the chiral enamine in a highly stereocontrolled manner. This method is noted for its high efficiency and excellent enantioselectivity (up to 99% ee) across a broad range of aldehyde substrates. organic-chemistry.orgnih.gov The resulting α-trifluoromethyl aldehydes can be readily reduced to the target chiral alcohol precursors.

Other Nucleophilic Trifluoromethylation Methods:

Other methods for the nucleophilic trifluoromethylation of aldehydes often utilize reagents like the Ruppert-Prakash reagent (Me3SiCF3). The enantioselectivity is induced by chiral catalysts, such as quaternary ammonium salts derived from cinchona alkaloids. nih.gov These phase-transfer catalysts can facilitate the reaction between the trifluoromethylating agent and halogenated benzaldehydes, providing a pathway to the desired chiral trifluoromethylated carbinols. nih.gov While enantioselectivity can be substrate-dependent, good results have been achieved with ortho-substituted benzaldehydes. nih.gov

| Method | Catalyst System | Key Reagents | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Photoredox Organocatalysis | Chiral Imidazolidinone + Ir Photocatalyst | CF3I | α-Trifluoromethyl Aldehydes | up to 99% | organic-chemistry.orgnih.gov |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | Me3SiCF3 | α-Trifluoromethyl Alcohols | up to 64% (for 2-chlorobenzaldehyde) | nih.gov |

Elucidation of Reaction Mechanisms Involving 2,2,2,2 Tetrafluoroacetophenone

Mechanistic Pathways of Nucleophilic Additions to the Carbonyl Center

Nucleophilic addition to the carbonyl group is a fundamental reaction for ketones. wikipedia.org In the case of 2,2,2,2'-Tetrafluoroacetophenone, the reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which is then typically protonated to yield the final alcohol product. The general mechanism involves the breaking of the C=O pi bond and the formation of two new single sigma bonds. wikipedia.org

These reactions are highly varied and include the addition of organometallic reagents (like Grignard or organolithium reagents), hydrides, amines, and cyanide. wikipedia.org For instance, the reaction with a Grignard reagent would lead to a tertiary alcohol, while reduction with a hydride source yields a secondary alcohol. The presence of fluorine atoms in this compound dramatically influences the reactivity of the carbonyl group.

Influence of Fluorine Substituents on Electrophilicity

The reactivity of the carbonyl group in this compound is significantly enhanced by the presence of the trifluoromethyl (-CF₃) group and the fluorine atom on the phenyl ring. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect is a dominant factor. beilstein-journals.org

The three fluorine atoms on the α-carbon (the trifluoromethyl group) exert a strong inductive pull on the electron density of the carbonyl carbon. This effect is compounded by the fluorine atom on the phenyl ring. The result is a substantial increase in the partial positive charge on the carbonyl carbon, making it exceptionally electrophilic and highly susceptible to nucleophilic attack. beilstein-journals.orgrsc.org

Table 1: Influence of α-Halogenation on Carbonyl Reactivity This table provides a qualitative comparison based on general principles of halogen substitution effects on ketone reactivity.

| Compound | Halogen | Electronegativity | Inductive Effect on Carbonyl Carbon | Relative Reactivity to Nucleophiles |

|---|---|---|---|---|

| Acetophenone | H | 2.20 | Baseline | Moderate |

| α-Fluoroacetophenone | F | 3.98 | Strong | High (but can be modulated by conformational effects) beilstein-journals.org |

| α-Chloroacetophenone | Cl | 3.16 | Moderate-Strong | High beilstein-journals.org |

| α-Bromoacetophenone | Br | 2.96 | Moderate | High beilstein-journals.org |

Reduction Reactions of this compound and Stereoselectivity

The reduction of the carbonyl group in this compound to a secondary alcohol is a key transformation. This is typically achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The high electrophilicity of the carbonyl carbon, due to the fluorine substituents, facilitates this reaction.

A critical aspect of this reduction is stereoselectivity. Since the product, 1-(2'-fluorophenyl)-2,2,2-trifluoroethanol, contains a new stereocenter at the carbinol carbon, the facial selectivity of the hydride attack on the prochiral ketone determines the enantiomeric composition of the product. The stereochemical outcome is governed by established models of asymmetric induction, such as Cram's rule, Felkin-Anh model, and the Cornforth model, which consider the steric and electronic properties of the substituents adjacent to the carbonyl group.

The trifluoromethyl group plays a crucial role in directing the incoming nucleophile. Due to its large steric bulk and strong electron-withdrawing nature, it significantly influences the trajectory of the hydride attack, often leading to high levels of stereoselectivity. Studies on the reduction of α-fluoro-α-trifluoromethyl-γ-lactones have shown that the trifluoromethyl group can lead to excellent 1,2-syn diastereoselectivity. researchgate.net Similarly, enzymatic reductions, for instance using Saccharomyces cerevisiae, are known to produce chiral alcohols from substituted ketones with very high enantiomeric purity. nih.gov

Oxidation Processes of this compound

The oxidation of ketones is generally less common than their reduction and typically requires strong oxidizing agents. For this compound, one of the most plausible oxidation reactions is the Baeyer-Villiger oxidation. This reaction involves the conversion of a ketone to an ester or a lactone using a peroxyacid (e.g., m-CPBA) or hydrogen peroxide.

In this reaction, the peroxyacid attacks the carbonyl carbon, followed by the migration of one of the adjacent groups (the 2'-fluorophenyl group or the trifluoromethyl group) to the oxygen atom. The migratory aptitude generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl, aryl > primary alkyl > methyl. The trifluoromethyl group has a very low migratory aptitude due to the strong electron-withdrawing effect of the fluorine atoms, which destabilizes the transition state for migration. Therefore, the selective migration of the 2'-fluorophenyl group is expected, which would yield 2'-fluorophenyl trifluoroacetate. Catalytic systems, sometimes involving organocatalysts, can be used to activate hydrogen peroxide for such transformations under milder, greener conditions. researchgate.net

Electrophilic Aromatic Substitution Patterns on the Fluorinated Phenyl Ring

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome of such a reaction on the 2'-fluorophenyl ring of this compound is determined by the directing effects of the two existing substituents: the fluorine atom and the trifluoroacetyl group (-COCF₃).

Fluorine Atom (at C2'): As a halogen, fluorine is an ortho, para-director. Although it is deactivating due to its strong inductive effect, it can donate electron density to the ring via resonance, which stabilizes the cationic Wheland intermediate when attack occurs at the ortho and para positions. uci.edu

Trifluoroacetyl Group (-COCF₃): This group is strongly electron-withdrawing due to both the inductive effect of the CF₃ group and the resonance effect of the carbonyl group. It is a powerful deactivating group and a meta-director. uci.edu

Table 2: Directing Effects for Electrophilic Aromatic Substitution on this compound

| Position on Ring | Relation to -F (at C2') | Relation to -COCF₃ (at C1') | Predicted Reactivity |

|---|---|---|---|

| C3' | para | ortho | Moderately deactivated; potentially favored site due to para-directing F. |

| C4' | meta | meta | Deactivated; a possible site due to meta-directing -COCF₃. |

| C5' | ortho | para | Strongly deactivated. |

Metal-Ligand Cooperative Activation in Reactions of Fluorinated Ketones

Metal-ligand cooperation (MLC) is a sophisticated catalysis concept where both the metal center and the ligand are actively involved in a chemical transformation. nii.ac.jp This synergistic action enables bond activation and catalysis that may not be possible with the metal center alone. nsf.gov MLC can manifest in several ways, including:

Hemilability: A ligand temporarily dissociates one of its donor arms to create a vacant coordination site on the metal for substrate binding. nii.ac.jp

Redox Activity: The ligand itself acts as an electron reservoir, participating in redox processes. nii.ac.jp

Bifunctional Activity: The ligand and metal act in concert, for instance, with the ligand acting as a Brønsted base (proton acceptor) and the metal as a Lewis acid (electron pair acceptor). nii.ac.jptudelft.nl

For fluorinated ketones like this compound, MLC offers powerful strategies for activation. For example, in a hydrogenation reaction, a bifunctional catalyst could facilitate the heterolytic cleavage of H₂, with the proton binding to a basic site on the ligand and the hydride binding to the metal center. These two species can then be delivered to the polarized C=O bond of the ketone in a concerted or stepwise fashion. nsf.gov This cooperative mechanism can also be crucial for activating the strong C-F bonds present in the molecule for functionalization reactions. nih.gov

C-H Bond Activation Processes Catalyzed by Metal Complexes

The direct functionalization of C-H bonds is a major goal in modern organic synthesis, offering more atom-economical routes to complex molecules. For this compound, the C-H bonds on the aromatic ring can be targeted for activation by transition metal complexes.

Catalytic cycles for C-H activation often involve an initial coordination of the molecule to the metal center, frequently directed by a coordinating group already present in the substrate (in this case, the carbonyl oxygen). This is followed by the cleavage of a C-H bond, typically at the ortho position, to form a metallacyclic intermediate. This intermediate can then react with various coupling partners to form new C-C, C-N, or C-O bonds, followed by regeneration of the catalyst.

Recent advances have shown that main group metals and heterobimetallic systems can also effectively mediate the C-H activation of fluoroarenes, sometimes showing unique regioselectivity. nih.govresearchgate.net These methods provide powerful tools for the late-stage functionalization of fluorinated molecules like this compound, allowing for the synthesis of diverse derivatives that would be difficult to access through traditional methods. researchgate.net

Spectroscopic and Structural Characterization of 2,2,2,2 Tetrafluoroacetophenone and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. For fluorinated molecules like 2,2,2,2'-Tetrafluoroacetophenone and its derivatives, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are particularly insightful.

¹H NMR Spectral Analysis and Chemical Shift Interpretation

Table 1: Representative ¹H NMR Data for 2'-Fluoroacetophenone Derivatives

| Compound | Solvent | Chemical Shift (ppm) & Coupling Constants (Hz) |

|---|

Data for 2'-Fluoroacetophenone, a derivative lacking the -CF₃ group.

¹³C NMR Investigations and Coupling Constant Derivations

Similar to ¹H NMR, the ¹³C NMR spectra of 2'-fluoroacetophenone derivatives provide detailed information about the carbon framework and the influence of the fluorine substituents. The carbon of the trifluoromethyl group (CF₃) typically appears as a quartet due to coupling with the three fluorine atoms. The aromatic carbons also show complex splitting patterns due to one-bond (¹J_CF) and multi-bond (nJ_CF) couplings.

Table 2: Representative ¹³C NMR Data for a 2'-Fluoroacetophenone Derivative

| Compound | Solvent | Chemical Shift (ppm) & Coupling Constants (Hz) |

|---|

Data for 1-(2-Fluorophenyl)ethanone oxime, a derivative of 2'-fluoroacetophenone. nih.gov

¹⁹F NMR Spectroscopy for Fluorine Environment Elucidation

¹⁹F NMR is an exceptionally sensitive technique for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. tcichemicals.com In this compound, two distinct fluorine environments are expected: the trifluoromethyl group (-CF₃) and the single fluorine atom on the aromatic ring (Ar-F).

The -CF₃ group typically exhibits a chemical shift in the range of -60 to -80 ppm relative to CFCl₃. rsc.orgbldpharm.com The aromatic fluorine's chemical shift is more variable and is influenced by the electronic environment of the benzene ring, generally appearing between +80 to +170 ppm. rsc.org Furthermore, coupling between the trifluoromethyl fluorines and the aromatic fluorine (a five-bond coupling, ⁵J_FF) might be observed, providing additional structural information. Studies on related fluorinated chelates and other organic fluorine compounds demonstrate the power of ¹⁹F NMR in resolving complex structures and determining relaxation times. vscht.czspectrabase.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. For this compound and its derivatives, the most characteristic absorption band is the carbonyl (C=O) stretch. This strong absorption typically appears in the region of 1680-1720 cm⁻¹. The presence of the electron-withdrawing trifluoromethyl group adjacent to the carbonyl is expected to shift this absorption to a higher wavenumber compared to a non-fluorinated acetophenone.

Other significant absorptions include:

C-F Stretching: Strong bands associated with the C-F bonds of the trifluoromethyl group, typically found in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ range.

Aromatic C-H Stretching: Absorptions above 3000 cm⁻¹.

While a specific spectrum for this compound is not provided in the search results, the IR spectra of related compounds like 2'-fluoroacetophenone and 2,2,2-trifluoroacetophenone (B138007) confirm these general features. nih.govnist.gov

Table 3: Typical Infrared Absorption Ranges for 2'-Fluoroacetophenone Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Carbonyl (C=O) Stretch | 1720 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. The calculated exact mass for C₈H₄F₄O, the molecular formula for this compound, is 192.0198 Da. nih.gov

Experimental HRMS analysis of this compound would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) that corresponds to this calculated value with high accuracy (typically within 5 ppm). Fragmentation patterns observed in the mass spectrum would provide further structural evidence. Common fragmentation pathways for acetophenones include the cleavage of the acyl-aryl bond to form a benzoyl cation and the loss of the trifluoromethyl group. Studies on the metabolism of fluorofentanyl derivatives, which also contain a fluorophenyl moiety, illustrate the utility of HRMS in identifying and characterizing complex fluorinated molecules. nist.gov

X-ray Crystallographic Analysis of Crystalline Forms and Intermediates

Chiroptical Spectroscopic Methods for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical aspect of stereochemistry, particularly in fields such as pharmaceutical and materials science, where the biological activity or material properties of enantiomers can differ significantly. nih.gov Chiroptical spectroscopic methods, which rely on the differential interaction of chiral molecules with left and right circularly polarized light, are powerful non-destructive techniques for this purpose. acs.org For a chiral derivative of this compound, where a stereocenter is introduced, methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would be the primary tools for determining its enantiomeric purity.

Chiral molecules and their mirror images, known as enantiomers, exhibit equal and opposite chiroptical signals. nih.gov This principle forms the basis for quantifying the enantiomeric composition of a sample. A racemic mixture, containing equal amounts of both enantiomers, is chiroptically silent, while an excess of one enantiomer results in a net signal whose intensity is proportional to the enantiomeric excess.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net This technique is particularly well-suited for determining the absolute configuration and enantiomeric excess of small to medium-sized organic molecules in solution. biotools.usnih.gov The VCD spectrum provides a rich fingerprint of a molecule's three-dimensional structure, with bands corresponding to its various vibrational modes.

For a chiral derivative of this compound, the VCD spectrum would be expected to show distinct signals in the mid-infrared region, particularly for the carbonyl (C=O) stretching mode and the C-F stretching modes of the trifluoromethyl group and the fluorine on the aromatic ring. The interpretation of VCD spectra is heavily reliant on computational modeling, typically using Density Functional Theory (DFT). nih.govnih.gov By comparing the experimental VCD spectrum of an enantiomerically enriched sample to the computationally predicted spectra for the (R) and (S) enantiomers, the absolute configuration can be determined.

Once the absolute configuration is established, the enantiomeric excess of a sample can be determined by comparing the intensity of its VCD signal to that of a pure enantiomer. A calibration curve can be constructed by measuring the VCD signal of samples with known enantiomeric excess.

Illustrative VCD Data for a Hypothetical Chiral Derivative of this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) for (R)-enantiomer | ΔA (x 10⁻⁵) for (S)-enantiomer |

| C=O stretch | 1715 | +2.5 | -2.5 |

| asym. CF₃ stretch | 1280 | -1.8 | +1.8 |

| sym. CF₃ stretch | 1150 | +1.2 | -1.2 |

| Ar-F stretch | 1220 | +0.9 | -0.9 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for chiral derivatives of this compound is not currently available in the literature.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light. nih.gov This technique is particularly sensitive to the electronic transitions of chromophores within a chiral molecule. In the case of this compound derivatives, the acetophenone moiety acts as a strong chromophore. The electronic transitions, such as the n → π* and π → π* transitions of the carbonyl group, would give rise to characteristic ECD signals.

Similar to VCD, the determination of enantiomeric excess using ECD involves comparing the signal intensity of the sample to that of a pure enantiomer. The relationship between the observed ellipticity (θ) and the enantiomeric excess is linear.

Illustrative ECD Data for a Hypothetical Chiral Derivative of this compound

| Electronic Transition | Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) for (R)-enantiomer | Molar Ellipticity [θ] (deg cm² dmol⁻¹) for (S)-enantiomer |

| n → π | ~320 | +5,000 | -5,000 |

| π → π | ~245 | -12,000 | +12,000 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for chiral derivatives of this compound is not currently available in the literature.

The combination of VCD and ECD spectroscopy, supported by theoretical calculations, provides a powerful and reliable framework for the determination of the enantiomeric excess of chiral derivatives of this compound. These techniques are essential for the quality control and characterization of enantiomerically pure compounds in various scientific and industrial applications.

Computational and Theoretical Chemistry Studies of 2,2,2,2 Tetrafluoroacetophenone

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can determine optimized geometries, energies, and various electronic properties that govern a molecule's behavior.

For fluorinated acetophenones, DFT calculations have been instrumental in understanding their conformational preferences and the influence of fluorine substitution on their electronic properties. For instance, studies on 2'-fluoro-substituted acetophenone derivatives have employed DFT methods to corroborate experimental findings, confirming that these molecules predominantly exist in an s-trans conformation. nih.gov In this arrangement, the carbonyl group and the fluoro-substituted phenyl ring are nearly coplanar, which is a result of minimizing steric hindrance and optimizing electronic interactions. The computational models, often using functionals like B3LYP with basis sets such as 6-31G(d), have shown excellent agreement with experimental data from X-ray crystallography. nih.gov

These findings suggest that for 2,2,2,2'-tetrafluoroacetophenone, a similar planar structure would be expected, where the trifluoromethyl group and the 2'-fluoro-substituted phenyl ring are arranged to minimize steric repulsion.

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

Molecular orbital analysis using DFT can predict the most likely sites for nucleophilic or electrophilic attack. In acetophenone derivatives, the HOMO is typically associated with the aromatic ring, indicating its susceptibility to electrophilic attack. Conversely, the LUMO is often localized on the carbonyl group, making the carbonyl carbon a prime target for nucleophilic attack.

The introduction of fluorine atoms, being highly electronegative, is expected to lower the energy of both the HOMO and LUMO of this compound. The trifluoromethyl group, a strong electron-withdrawing group, would further decrease the energy of the LUMO, enhancing the electrophilicity of the carbonyl carbon. This would make the compound more susceptible to nucleophilic addition reactions compared to unsubstituted acetophenone.

| Orbital | Predicted Location of High Electron Density | Implication for Reactivity |

| HOMO | Phenyl ring | Susceptible to electrophilic aromatic substitution. |

| LUMO | Carbonyl carbon and trifluoromethyl group | Prone to nucleophilic attack at the carbonyl carbon. |

This table presents a generalized prediction for this compound based on the known electronic effects of its functional groups.

Understanding the mechanism of a chemical reaction requires the identification and characterization of transition states, which are high-energy species that connect reactants to products. DFT calculations are a powerful tool for locating these transition states and calculating their energies, which in turn allows for the determination of activation barriers and reaction rates.

For a hypothetical reaction, such as the reduction of the carbonyl group in this compound, DFT could be used to model the approach of a reducing agent and map the potential energy surface to locate the transition state. The geometry of the transition state would reveal the bond-breaking and bond-forming processes, and its energy would determine the feasibility of the reaction under given conditions.

Quantum Chemical Modeling of Spectroscopic Parameters

Quantum chemical methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

For fluorinated acetophenones, NMR spectroscopy is a particularly powerful characterization technique. Computational models can predict chemical shifts and coupling constants. In the case of 2'-fluoro-substituted acetophenone derivatives, DFT calculations have been used to support the observation of through-space spin-spin couplings between the fluorine atom and the protons of the acetyl group. nih.gov These couplings are highly dependent on the conformation of the molecule, and the agreement between calculated and experimental values provides strong evidence for the preferred s-trans conformation in solution. nih.gov

Similarly, rotational spectroscopy, when combined with quantum-chemical computations, can provide very precise structural information. A study on the 2,2,2-trifluoroacetophenone-water complex used state-of-the-art quantum-chemical calculations to characterize its most stable isomer. mdpi.com The calculations helped in determining accurate intermolecular parameters, revealing a seven-membered ring structure formed by a classical O-H···O hydrogen bond and a weak C-H···O hydrogen bond. mdpi.com This demonstrates the power of combining high-resolution spectroscopy with theoretical calculations to understand non-covalent interactions.

| Spectroscopic Technique | Predicted Parameter | Relevance |

| NMR | Chemical shifts, spin-spin coupling constants | Elucidation of molecular structure and conformation. |

| Rotational Spectroscopy | Rotational constants, intermolecular parameters | Precise determination of molecular geometry and intermolecular interactions. |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Identification of functional groups and vibrational modes. |

This table outlines the application of quantum chemical modeling in predicting key spectroscopic parameters for compounds like this compound.

Conformational Analysis and Energy Landscapes

Most molecules are not rigid and can exist in various conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies, which collectively form the molecule's potential energy landscape.

For 2'-fluoro-substituted acetophenone derivatives, extensive conformational analysis has been performed using both experimental techniques and DFT calculations. nih.gov These studies have shown a strong preference for the s-trans conformer, where the carbonyl group is oriented away from the fluorine atom on the phenyl ring. The s-cis conformer, where the fluorine and oxygen atoms are in proximity, is significantly less stable due to strong repulsion between the two electronegative atoms. nih.gov

The energy difference between the s-trans and s-cis conformers can be calculated using DFT, providing a quantitative measure of the conformational preference. For this compound, it is highly probable that the s-trans conformation would also be the global minimum on its potential energy landscape due to the steric bulk of the trifluoromethyl group and the electrostatic repulsion between the fluorine and oxygen atoms.

| Conformer | Dihedral Angle (C2'-C1'-C=O) | Relative Stability | Reason for Stability/Instability |

| s-trans | ~180° | More stable | Minimized steric and electrostatic repulsion. |

| s-cis | ~0° | Less stable | Strong repulsion between the electronegative fluorine and oxygen atoms. |

This table summarizes the expected conformational preferences for this compound based on studies of its analogues.

Solvation Effects on Reactivity and Structure

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

For this compound, solvation is expected to play a crucial role in its reactivity. In polar solvents, the charge separation in the carbonyl group would be stabilized, potentially increasing its reactivity towards nucleophiles. Furthermore, specific interactions with protic solvents, such as hydrogen bonding to the carbonyl oxygen, could further activate the carbonyl group. Computational studies incorporating a solvent model, such as the Polarizable Continuum Model (PCM), would be essential for accurately predicting the reactivity of this compound in solution.

Applications of 2,2,2,2 Tetrafluoroacetophenone in Advanced Organic Synthesis

Building Block for Complex Organic Scaffolds

2,2,2,2'-Tetrafluoroacetophenone, also known as 1-(2-fluorophenyl)-2,2,2-trifluoroethan-1-one, is a versatile building block in organic synthesis. apolloscientific.co.uk Its unique structure, featuring a trifluoromethyl group and a fluorine-substituted phenyl ring, makes it a valuable precursor for creating complex organic molecules with applications in various fields. apolloscientific.co.uk

Pharmaceutical Intermediates and Lead Compound Synthesis

The presence of fluorine atoms in this compound significantly influences its chemical properties, making it a desirable starting material for the synthesis of pharmaceutical intermediates and lead compounds. apolloscientific.co.ukchemimpex.com Fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. chemimpex.com The trifluoromethyl group, in particular, is a common feature in many modern pharmaceuticals.

This compound serves as a key intermediate in the production of a variety of fluorinated compounds that are crucial for developing new therapeutic agents. chemimpex.comchemimpex.com For instance, it can be used in the synthesis of substituted aryl halides, anhydrides, and amines, which are common moieties in drug molecules. apolloscientific.co.uk Furthermore, it has been utilized in the creation of various heterocyclic building blocks, such as thiophenes and pyridines, which are prevalent in medicinal chemistry. apolloscientific.co.uk The synthesis of 2-amino-5-hydroxypropiophenone, a key intermediate for camptothecin (B557342) analogs with antitumor activity, highlights the importance of similar fluorinated ketones in drug discovery. google.com

Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is also a valuable intermediate in the synthesis of modern agrochemicals. apolloscientific.co.ukchemimpex.com The incorporation of fluorine can lead to enhanced biological activity and stability of pesticides and herbicides. chemicalbull.com The compound's reactivity allows for its integration into a wide range of molecular frameworks, leading to the development of new and effective crop protection agents. chemimpex.com

Precursor in Polymer Chemistry and Materials Science

This compound and its analogs are significant precursors in the field of polymer chemistry and materials science, primarily due to the desirable properties conferred by the fluorine atoms. chemimpex.comresearchgate.net

Synthesis of Fluorinated Polymers with Tailored Properties

Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, and low surface energy. rsc.orgrushim.ru this compound can be used to synthesize a variety of fluorinated polymers with specific, tailored properties. researchgate.netresearchgate.net For example, it can undergo condensation reactions with aromatic compounds to create new aromatic 3F polymers. sigmaaldrich.com These polymers often exhibit high average molecular weights, excellent thermal stability, and good film-forming capabilities. sigmaaldrich.com The resulting materials find applications in demanding environments, such as in the aerospace and automotive industries. chemimpex.com

| Property of Fluorinated Polymers | Influence of this compound |

| Thermal Stability | The strong carbon-fluorine bonds contribute to high thermal resistance. |

| Chemical Resistance | The fluorine atoms shield the polymer backbone from chemical attack. |

| Low Surface Energy | The fluorinated surfaces exhibit hydrophobic and oleophobic properties. |

| Film-Forming Ability | Polymers derived from this ketone often form robust and uniform films. sigmaaldrich.com |

Role as a Versatile Reagent in Diverse Chemical Transformations

Beyond its use as a building block, this compound serves as a versatile reagent in a range of chemical transformations. apolloscientific.co.ukchemimpex.com Its trifluoromethyl ketone group exhibits unique reactivity, making it a valuable tool for synthetic chemists. chemimpex.com It can participate in various reactions, including those used to synthesize other valuable chemical intermediates. apolloscientific.co.uk

Utilization as an Organocatalyst in Asymmetric Reactions

Organocatalysis has emerged as a powerful and environmentally friendly approach to chemical synthesis. greyhoundchrom.com While direct evidence for this compound as an organocatalyst is limited in the provided search results, its close analog, 2,2,2-trifluoroacetophenone (B138007), has been identified as an effective organocatalyst. For example, 2,2,2-trifluoroacetophenone has been used to catalyze the epoxidation of alkenes in an environmentally friendly manner. nih.gov It has also been employed in electrochemically promoted asymmetric transfer hydrogenation reactions, demonstrating its potential in facilitating stereoselective transformations. researchgate.netnih.gov The development of organocatalysts for asymmetric Henry reactions involving fluoroketones further underscores the potential of this class of compounds in asymmetric synthesis. researchgate.net The principles of organocatalysis, which often rely on the catalyst's ability to form temporary covalent bonds or non-covalent interactions with substrates, suggest that the electrophilic carbonyl carbon and the stereoelectronically distinct fluorine atoms of this compound could potentially be harnessed for catalytic purposes. greyhoundchrom.comresearchgate.net

Catalysis Research Involving 2,2,2,2 Tetrafluoroacetophenone

Substrate in Homogeneous Catalysis

In homogeneous catalysis, the substrate's electronic and steric properties are paramount to its reactivity. While specific studies detailing 2,2,2,4'-tetrafluoroacetophenone (B1329349) as a substrate are not abundant, research on the closely related 4-fluoroacetophenone provides valuable insights. The catalytic transfer hydrogenation of 4-fluoroacetophenone using ruthenium catalysts highlights a key reaction pathway. In these systems, the ketone is reduced to the corresponding alcohol. One study demonstrated that molecular ruthenium cyclopentadienone complexes can act as pre-catalysts for such transformations. researchgate.net The efficiency of these reactions can be significantly influenced by the catalytic system, including the choice of ligands and additives. For instance, the addition of p-benzoquinones as co-catalysts has been shown to dramatically boost conversion and selectivity in the transfer hydrogenation of 4-fluoroacetophenone, avoiding side reactions and leading to high yields of the desired alcohol product. researchgate.net

Table 1: Catalytic Transfer Hydrogenation of 4-Fluoroacetophenone with Ruthenium Catalysts This table presents data for the related compound 4-fluoroacetophenone as a proxy for the reactivity of 2,2,2,4'-Tetrafluoroacetophenone.

| Catalyst | Co-catalyst | Catalyst Loading (mol%) | Conversion (%) | Overall Selectivity (%) | Ref |

|---|

Ligand Design and Catalyst Development Utilizing Fluorinated Ketone Moieties

The incorporation of fluorine atoms into ligands can significantly alter the electronic properties and stability of metal catalysts. chemimpex.com Fluorinated ketone moieties, due to the strong electron-withdrawing nature of the trifluoromethyl group, can influence the Lewis acidity of the metal center and the kinetics of catalytic reactions. While ligands directly synthesized from 2,2,2,4'-tetrafluoroacetophenone are not widely reported, the use of similar structural motifs, like cyclopentadienones, in ruthenium complexes for transfer hydrogenation is a relevant example. researchgate.net In these cases, the ketone functionality is an integral part of the ligand framework coordinated to the metal center. The design of such ligands is crucial for achieving specific reactivity and selectivity in catalysis. researchgate.net For instance, the functionalization of N-heterocyclic carbene (NHC) ligands bound to a cyclopentadienone ruthenium(0) complex demonstrates how modifying the ligand sphere can tune the catalytic activity. researchgate.net

Applications in Heterogeneous Catalysis Systems

In heterogeneous catalysis, 2,2,2,4'-tetrafluoroacetophenone and its analogs serve as important model substrates, particularly in hydrogenation reactions. The enantioselective hydrogenation of the closely related 2,2,2-trifluoroacetophenone (B138007) over a cinchonine-modified Platinum on alumina (B75360) (Pt/Al2O3) catalyst is a well-documented example. kau.edu.saresearchgate.net This system highlights the complexity of heterogeneous catalytic processes, where the solvent plays a critical role in determining the enantioselectivity of the reaction. kau.edu.sa Research has shown that in the hydrogenation of 2,2,2-trifluoroacetophenone, the choice of solvent can even invert the sense of enantiodifferentiation, leading to the formation of either the (R) or (S) enantiomer of the resulting alcohol. kau.edu.saresearchgate.net This effect is attributed to the specific interactions between the substrate, the chiral modifier, and the solvent at the catalyst surface. kau.edu.sa The use of microreactors with immobilized catalysts, such as a perfluorosulfonic-acid functionalized inner wall, represents a modern approach to heterogeneous catalysis, offering high efficiency and continuous product formation for various acid-catalyzed reactions. scispace.com

Table 2: Solvent Effect in the Heterogeneous Hydrogenation of 2,2,2-Trifluoroacetophenone on Cinchonine-Modified Pt/Al2O3 This table shows data for the related compound 2,2,2-trifluoroacetophenone, illustrating a key principle in the heterogeneous catalysis of fluorinated ketones.

| Solvent | H-bond Acceptor Ability (β) | Enantiomeric Excess (ee %) | Predominant Enantiomer | Ref |

|---|---|---|---|---|

| Toluene | 0.11 | 15 | (S) | kau.edu.sa |

Enantioselective Catalytic Transformations

The synthesis of chiral molecules is a cornerstone of modern chemistry, and the enantioselective reduction of prochiral ketones like 2,2,2,4'-tetrafluoroacetophenone is of significant interest. Research in this area predominantly focuses on the asymmetric hydrogenation and transfer hydrogenation of its close analog, 2,2,2-trifluoroacetophenone. A variety of chiral catalysts, including rhodium, ruthenium, and iridium complexes with chiral ligands, have been developed for this purpose. uh.edunih.gov For example, ruthenium(II) complexes have been successfully employed in the asymmetric transfer hydrogenation of α-alkyl-β-ketoaldehydes, demonstrating the potential for creating multiple stereocenters with high control. mdpi.com The development of organocatalytic methods, using fluorinated ketones like 2,2,2-trifluoroacetophenone as the catalyst itself for reactions like the epoxidation of alkenes, further underscores the versatility of these compounds in enantioselective synthesis. organic-chemistry.orgnih.gov These reactions often achieve high yields and excellent enantioselectivities under mild and environmentally friendly conditions, utilizing green oxidants like hydrogen peroxide. organic-chemistry.orgnih.govnih.gov

Table 3: Examples of Enantioselective Catalytic Transformations of Related Fluorinated Ketones

| Substrate | Catalyst System | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Ref |

|---|---|---|---|---|---|

| 4-Fluoroacetophenone | Ruthenium-NHC Complex | Transfer Hydrogenation | - | - | researchgate.net |

| 2,2,2-Trifluoroacetophenone | Cinchonine-modified Pt/Al2O3 | Heterogeneous Hydrogenation | - | up to 15% (S) | kau.edu.sa |

| 2,2,2-Trifluoroacetophenone | Rh-ArcPhos | Asymmetric Hydrogenation | - | up to 96% | rsc.org |

Interdisciplinary Research Perspectives and Biomedical Significance

Insights into Metabolic Stability in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability. chemxyne.comsemanticscholar.org This is primarily due to the strength of the carbon-fluorine (C-F) bond, which is significantly stronger than a carbon-hydrogen (C-H) bond and thus more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family. mdpi.comchemrxiv.org

For 2,2,2,2'-Tetrafluoroacetophenone, two key structural features are expected to contribute to high metabolic stability:

The Trifluoromethyl (-CF3) Group: This group is a common motif used to block metabolic oxidation. nih.gov The C-F bonds are exceptionally stable, and the electron-withdrawing nature of the fluorine atoms deactivates adjacent sites, making them less susceptible to oxidative metabolism. In many drug candidates, replacing a metabolically labile methyl or ethyl group with a trifluoromethyl group has been shown to dramatically increase the compound's half-life and oral bioavailability. mdpi.com

The 2'-Fluoro Substituent: The fluorine atom on the phenyl ring also contributes to metabolic stability. Aromatic hydroxylation is a common metabolic pathway, but the C-F bond is resistant to this transformation. Furthermore, the placement of the fluorine atom at the ortho (2') position can create steric hindrance, potentially shielding the nearby carbonyl group or other positions on the aromatic ring from enzymatic attack. Fluorination is a well-established strategy for reducing the electron density of phenyl rings, thereby improving their stability against oxidation. mdpi.com

These properties make trifluoromethyl ketones and other fluorinated aromatics valuable scaffolds in drug design, though the ketone group itself can sometimes be a site for metabolic reduction to an alcohol. However, the strong electron-withdrawing effect of the adjacent trifluoromethyl group in this compound would likely stabilize the ketone, potentially slowing this reduction pathway. nih.gov

| Structural Feature | Predicted Effect on Metabolism | Underlying Principle |

|---|---|---|

| Trifluoromethyl (-CF3) Group | Blocks oxidative metabolism at the acetyl group | High C-F bond energy; resistance to enzymatic cleavage. chemxyne.com |

| 2'-Fluoro Substituent on Phenyl Ring | Prevents aromatic hydroxylation at the 2'-position | Stability of the aromatic C-F bond. mdpi.com |

| Ortho-Position of Fluoro Substituent | May sterically hinder enzymatic access to the carbonyl group and aromatic ring | Steric shielding effects influencing enzyme-substrate interaction. |

| Electron-Withdrawing Nature of Fluorine | Reduces electron density of the aromatic ring, decreasing susceptibility to oxidation | Inductive effects altering the chemical reactivity of the molecule. mdpi.com |

Investigations into Biological Activity and Target Interactions

While naturally derived acetophenones have been studied for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the introduction of fluorine can significantly modulate these properties. nih.gov Fluorine atoms can alter a molecule's lipophilicity, pKa, and conformational preferences, which in turn affects its ability to cross cell membranes and bind to biological targets. chemxyne.com

The biological potential of this compound can be hypothesized based on the known activities of related compounds:

Enzyme Inhibition: The trifluoromethyl ketone moiety is a known pharmacophore that can act as an inhibitor of various enzymes, particularly proteases and hydrolases. The ketone can form a stable hydrated intermediate (gem-diol) that mimics the transition state of substrate hydrolysis, leading to potent inhibition. nih.gov Derivatives of trifluoroacetophenone have been explored as organocatalysts, indicating the reactivity of the carbonyl group. acs.org

Modulation of Receptor Binding: The fluorinated phenyl ring can engage in specific interactions with protein targets. Fluorine can participate in hydrogen bonding, dipole-dipole interactions, and even halogen bonds. The specific substitution pattern can enhance binding affinity and selectivity for a given receptor or enzyme active site. semanticscholar.org

Anticancer and Antimicrobial Potential: Many fluorinated compounds exhibit significant biological activity. For instance, various fluorinated acetophenone derivatives have been synthesized and investigated as intermediates for active pharmaceutical ingredients. nbinno.com Similarly, other complex molecules containing trifluoromethyl groups have shown promise as anticancer and anti-diabetic agents. nih.gov

The specific biological targets of this compound remain to be elucidated through dedicated screening and mechanistic studies. However, its structural motifs suggest it could be a valuable building block for developing novel therapeutic agents.

| Potential Biological Activity | Hypothesized Mechanism / Target Class | Role of Fluorine |

|---|---|---|

| Enzyme Inhibition | Proteases, Hydrolases, Kinases | Trifluoromethyl ketone can act as a transition-state mimic (gem-diol formation). nih.gov |

| Anticancer | Various (e.g., inhibition of signaling pathways, apoptosis induction) | Enhanced metabolic stability and target binding affinity. nih.gov |

| Antimicrobial / Antifungal | Inhibition of essential microbial enzymes or disruption of cell membranes | Increased lipophilicity may improve cell penetration. |

| Anti-inflammatory | Modulation of inflammatory pathways (e.g., COX enzymes) | Fluorine substituents can enhance the potency of non-steroidal anti-inflammatory drugs. |

Contribution to Advanced Materials for Optoelectronic and Energy Applications

Fluorinated compounds and polymers are critical in the development of advanced materials due to their unique properties, including high thermal stability, chemical resistance, low refractive indices, and specific electronic characteristics. researchgate.netdntb.gov.ua While this compound is a small molecule, it represents a potential monomer or building block for the synthesis of high-performance fluoropolymers.

Optoelectronic Applications: Fluorinated polymers are widely used in photonics and optoelectronics, for applications such as optical waveguides and polymer optical fibers. mdpi.com Key properties conferred by fluorination include:

Low Refractive Index: The presence of fluorine lowers the refractive index of a polymer, a crucial property for cladding materials in optical fibers.

Optical Transparency: Fluorination, specifically replacing C-H bonds with C-F bonds, can reduce optical absorption losses in the near-infrared spectrum, which is important for telecommunications. mdpi.com

Energy Applications: In the field of energy storage, particularly for lithium-ion batteries, fluorinated materials are indispensable. academie-sciences.fracademie-sciences.fr They are used as binders, separators, and electrolyte solvents or additives.

Electrochemical Stability: Fluorinated materials exhibit superior resistance to oxidation compared to their non-fluorinated counterparts, making them suitable for use with high-voltage cathodes. academie-sciences.fr Replacing hydrogen with fluorine can lower the HOMO and LUMO energy levels of a molecule, improving its anodic stability. academie-sciences.fr

Enhanced Safety: Fluorinated solvents are generally less flammable than conventional carbonate solvents used in lithium-ion batteries, which can significantly improve battery safety. academie-sciences.fr

Improved Performance: As electrolyte additives, fluorinated compounds can help form a stable solid electrolyte interphase (SEI) on the anode surface, which is crucial for long-term battery cycling and performance. academie-sciences.fr

Polymers synthesized from monomers like this compound could potentially combine these beneficial properties, leading to new materials for next-generation optoelectronic and energy storage devices.

| Application Area | Potential Role | Key Properties Conferred by Fluorine |

|---|---|---|

| Optoelectronics (e.g., Optical Fibers) | Monomer for low refractive index polymers | Optical transparency, low signal loss, thermal stability. mdpi.com |

| Lithium-Ion Batteries | Precursor for electrolyte additives or polymer binders | High anodic stability, reduced flammability, improved SEI formation. academie-sciences.fracademie-sciences.fr |

| Fuel Cells | Component of proton exchange membranes (PEMs) | High chemical and thermal resistance. academie-sciences.fr |

| Advanced Coatings | Monomer for creating hydrophobic and oleophobic surfaces | Low surface energy, high durability. plasticsengineering.org |

Future Research Directions and Unexplored Avenues for 2,2,2,2 Tetrafluoroacetophenone

Development of More Sustainable Synthetic Routes

The pursuit of green chemistry is a paramount goal in modern chemical synthesis. For 2,2,2,2'-Tetrafluoroacetophenone, future research will likely prioritize the development of more environmentally benign and efficient synthetic methods to replace traditional, often harsh, manufacturing processes.

Current synthetic strategies for related trifluoromethyl ketones often rely on classical methods that may involve hazardous reagents and generate significant waste. The development of greener alternatives is crucial for the long-term viability and environmental stewardship of processes involving this compound. General green synthetic strategies that could be adapted include the use of alternative, less toxic solvents like water or ionic liquids, and the implementation of energy-efficient techniques such as microwave-assisted synthesis. nih.gov

Biocatalysis emerges as a particularly promising avenue. The use of enzymes as catalysts in organic synthesis offers high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing byproducts. sci-hub.senih.govtaylorfrancis.com While specific biocatalytic routes to this compound have yet to be extensively reported, the successful application of enzymes like ketoreductases and nitrilases in the synthesis of other chiral fluorinated compounds demonstrates the potential of this approach. sci-hub.se Future research could focus on screening for or engineering enzymes capable of catalyzing the key bond-forming reactions in the synthesis of this compound.

Photocatalysis and electrochemistry also present intriguing possibilities for sustainable synthesis. These methods can often be conducted at ambient temperature and pressure, utilizing light or electricity as clean reagents. nih.gov The development of photocatalytic systems that can efficiently mediate the trifluoromethylation of aromatic precursors could provide a direct and atom-economical route to this compound.

Exploration of Novel Reactivity Modes and Mechanistic Discoveries

Beyond its role as a synthetic intermediate, the inherent reactivity of the trifluoromethyl ketone moiety in this compound warrants deeper investigation. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group, opening the door to novel chemical transformations.

One area of burgeoning interest is the use of fluorinated ketones as organocatalysts . For instance, the closely related 2,2,2-trifluoroacetophenone (B138007) has been shown to catalyze the oxidation of tertiary amines and azines to their corresponding N-oxides. A proposed catalytic pathway involves the formation of a reactive dioxirane (B86890) species from the ketone and an oxidant like hydrogen peroxide. researchgate.net Exploring the catalytic potential of this compound in a wider range of organic reactions could lead to the discovery of new and efficient catalytic systems.

Furthermore, mechanistic studies on the reactions involving this compound are crucial for understanding and predicting its chemical behavior. Detailed investigations into reaction kinetics, intermediates, and transition states will provide fundamental insights that can guide the development of new synthetic applications. For example, understanding the mechanism of photocatalytic reactions involving similar acetophenones, which may proceed through radical/polar crossover pathways, could enable the design of novel carbon-carbon and carbon-heteroatom bond-forming reactions. osti.gov

Expansion into Emerging Fields of Chemical Science

The unique properties conferred by the fluorine atoms in this compound, such as enhanced thermal stability and lipophilicity, make it an attractive building block for materials with advanced functionalities. sigmaaldrich.com

In the realm of materials science , this compound is already utilized in the creation of advanced polymers. sigmaaldrich.com Future research could delve into the synthesis of novel fluorinated polymers with tailored properties for specific high-performance applications, such as in the aerospace and automotive industries. sigmaaldrich.com The incorporation of the tetrafluoroacetophenone moiety could lead to polymers with enhanced chemical resistance, low surface energy, and specific optical properties.

The field of supramolecular chemistry represents another exciting frontier. The ability of the fluorinated ketone to participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions, could be harnessed to construct complex and functional supramolecular architectures. These could find applications in areas such as molecular recognition, sensing, and the development of "smart" materials.

Furthermore, its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals is well-established, owing to the beneficial effects of fluorine on biological activity. sigmaaldrich.com Continued research in this area will likely focus on utilizing this compound to create new generations of drugs and crop protection agents with improved efficacy and metabolic stability.

Addressing Challenges in Scale-Up and Industrial Applications

While this compound holds considerable promise, its transition from a laboratory-scale reagent to a widely used industrial chemical necessitates addressing several challenges related to scale-up and manufacturing.

The development of cost-effective and scalable synthetic processes is paramount. A thorough techno-economic analysis of potential manufacturing routes is required to identify the most economically viable options. researchgate.netosti.govnih.govrepec.orgmdpi.com This analysis would involve evaluating factors such as raw material costs, energy consumption, process efficiency, and waste generation.

Process intensification , which aims to develop smaller, safer, and more efficient manufacturing processes, will be a key strategy. Technologies such as continuous flow chemistry can offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and process control.

Finally, a comprehensive understanding of the environmental and safety considerations associated with the large-scale production and use of this compound is essential. This includes assessing its toxicity, environmental fate, and the development of appropriate handling and disposal protocols to ensure its sustainable and responsible application in industry.

Q & A

Q. What are the recommended synthetic routes for 2,2,2,2'-tetrafluoroacetophenone, and how do reaction additives influence yield?

The gem-difluorination of precursor compounds, such as 2',4'-difluoro-α-(methylthio)acetophenone, using N-fluoropyridinium salts, is a common method. The reaction is accelerated by Lewis acids like zinc chloride or anhydrous iron(III) chloride, which stabilize intermediates and improve yields (up to 71% in optimized conditions) . Additives reduce side reactions and enhance regioselectivity. Researchers should systematically test additives (e.g., ZnCl₂ vs. FeCl₃) and monitor reaction progress via TLC or UPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- ¹H/¹⁹F NMR : To confirm substitution patterns and fluorine integration. For example, ¹H NMR of similar compounds (e.g., 4-(2,2,2-trifluoroethoxy)acetophenone) shows distinct aromatic proton signals (δ 7.98 ppm) and trifluoroethyl group splitting (δ 4.43 ppm) .

- GC-MS/HPLC : To assess purity (>95% by GC) and detect impurities.

- Elemental analysis : To verify molecular formula (C₈H₅F₄O) and stoichiometry .

Q. What safety precautions are critical when handling tetrafluoroacetophenone derivatives?

Due to acute toxicity (Oral LD₅₀ < 300 mg/kg) and corrosivity:

- Use PPE (gloves, goggles, fume hoods).

- Avoid inhalation; store in sealed containers under inert gas.

- Dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of tetrafluoroacetophenone in nucleophilic reactions?

The strong electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl group, enhancing reactivity toward nucleophiles (e.g., Grignard reagents). However, steric hindrance from adjacent fluorines may reduce accessibility. Computational studies (DFT) can model charge distribution, while kinetic assays comparing mono-/tetrafluoro analogs provide empirical validation .

Q. What strategies resolve contradictions in reported yields for fluorination reactions involving tetrafluoroacetophenone precursors?

Discrepancies often arise from:

- Additive purity : Trace moisture in ZnCl₂ may deactivate the catalyst.

- Reaction scale : Milligram-scale reactions may underperform due to inefficient mixing.

- Workup methods : Column chromatography vs. distillation can affect recovery. Researchers should replicate conditions from literature (e.g., Takeda et al., 2000) and optimize parameters like temperature (60°C vs. rt) and solvent polarity .

Q. How can tetrafluoroacetophenone be utilized in designing enzyme inhibitors or bioactive molecules?

The trifluoromethylketone (TFK) group mimics transition states in enzymatic reactions (e.g., protease inhibition). For example:

Q. What advanced analytical methods address challenges in quantifying trace impurities in tetrafluoroacetophenone?

- ²⁹Si NMR : For detecting siloxane contaminants from column chromatography.

- High-resolution mass spectrometry (HRMS) : To identify low-abundance byproducts (e.g., dehalogenated species).

- X-ray crystallography : To resolve stereochemical ambiguities in crystalline derivatives .

Methodological Considerations

Q. How should researchers optimize solvent systems for large-scale synthesis of tetrafluoroacetophenone?

- Polar aprotic solvents (DMF, DMSO) improve solubility of fluorinated intermediates but may complicate purification.

- Binary mixtures (e.g., ethyl acetate/hexane) balance polarity during column chromatography.

- Green chemistry approaches : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

Q. What computational tools predict the environmental impact or degradation pathways of tetrafluoroacetophenone?

- EPI Suite : Estimates biodegradation half-lives and ecotoxicity.

- Density Functional Theory (DFT) : Models hydrolysis pathways (e.g., SN₂ vs. radical mechanisms).

- HPLC-MS/MS : Tracks degradation products in simulated environmental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.